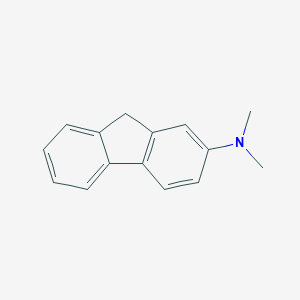

2-Dimethylaminofluorene

説明

Structure

3D Structure

特性

CAS番号 |

13261-62-6 |

|---|---|

分子式 |

C15H15N |

分子量 |

209.29 g/mol |

IUPAC名 |

N,N-dimethyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |

InChIキー |

DBNDQWSTOSZFHI-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

他のCAS番号 |

13261-62-6 |

同義語 |

2-(dimethylamino)fluorene |

製品の起源 |

United States |

Foundational & Exploratory

Metabolic Activation of 2-Dimethylaminofluorene: A Technical Guide

Executive Summary

2-Dimethylaminofluorene (2-DMAF) serves as a critical model compound in the study of aromatic amine carcinogenesis. Unlike its primary amine (2-aminofluorene, 2-AF) or amide (2-acetylaminofluorene, 2-AAF) analogs, 2-DMAF is a tertiary amine. Its metabolic activation is distinct because it requires an obligatory oxidative

This guide details the sequential metabolic conversion of 2-DMAF into its ultimate carcinogenic form—the arylnitrenium ion. We analyze the kinetic checkpoints controlled by Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs), describe the formation of C8-substituted guanine DNA adducts, and provide validated experimental protocols for assessing these pathways in vitro.

Chemical Basis and Phase I Metabolism[1]

The genotoxicity of 2-DMAF is not intrinsic to the parent molecule.[1] It is a "procarcinogen" that must undergo enzymatic bioactivation. The presence of two methyl groups on the exocyclic nitrogen prevents direct

The Demethylation Cascade (Activation)

The primary activation route involves the removal of methyl groups to yield the primary amine, 2-aminofluorene (2-AF). This process is catalyzed primarily by the CYP1A and CYP2B subfamilies in hepatic microsomes.

-

First Demethylation: 2-DMAF

2-Monomethylaminofluorene (2-MMAF) + Formaldehyde. -

Second Demethylation: 2-MMAF

2-Aminofluorene (2-AF) + Formaldehyde.

Once 2-AF is generated, it serves as the substrate for the critical

The N-Oxide Divergence (Detoxification/Sequestration)

Parallel to demethylation, FMOs (and some CYPs) can oxygenate the tertiary amine nitrogen directly to form This compound

-

Mechanism: FMOs activate molecular oxygen via a C4a-hydroperoxyflavin intermediate, which attacks the nucleophilic nitrogen of 2-DMAF.

-

Significance: The

-oxide is generally considered a detoxification product as it is polar and excretable. However, it can be reduced back to the tertiary amine under hypoxic conditions, creating a futile cycle.

Visualization of Phase I Pathways

Caption: Phase I metabolism of 2-DMAF. The central horizontal axis represents the activation pathway via sequential demethylation. The upper branch represents N-oxide formation.[2]

Phase II Metabolism & Electrophile Formation[4]

The formation of

Esterification

Two cytosolic enzyme families compete for the

-

N-Acetyltransferases (NATs): Transfer an acetyl group from Acetyl-CoA to the oxygen of the hydroxylamine.

-

Sulfotransferases (SULTs): Transfer a sulfuryl group from PAPS (3'-phosphoadenosine-5'-phosphosulfate).

-

Product:

-Sulfonyloxy-2-aminofluorene.

-

The Ultimate Carcinogen: Arylnitrenium Ion

Both the

-

Leaving Group: Acetate or Sulfate anion.

-

Reactive Species: The Arylnitrenium Ion (a nitrogen atom with a positive charge, resonance-stabilized by the fluorene ring).

This electrophile attacks nucleophilic centers in DNA, with a high specificity for the C8 position of guanine.

Summary of Metabolic Intermediates

| Metabolite | Enzyme System | Reactivity | Role |

| 2-DMAF | Parent | Low | Procarcinogen |

| 2-MMAF | CYP1A/2B | Low | Intermediate |

| 2-AF | CYP1A/2B | Low | Precursor |

| N-OH-2-AF | CYP1A2 | Moderate | Proximate Carcinogen |

| N-Acetoxy-2-AF | NAT1/NAT2 | High | Ultimate Carcinogen Precursor |

| Nitrenium Ion | Spontaneous | Very High | Ultimate Carcinogen |

Genotoxicity Mechanism: DNA Adducts[8][9]

The biological consequence of 2-DMAF activation is the formation of covalent DNA adducts.[1] Because 2-DMAF is converted to 2-AF prior to activation, the adduct profile is identical to that of 2-AF.

The Major Adduct: dG-C8-AF

The nitrenium ion attacks the C8 position of deoxyguanosine (dG).

-

Chemical Name:

-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[4][7][8] -

Structural Impact: This adduct forces the guanine base to rotate from the anti to the syn conformation.[9] The fluorene ring inserts itself into the DNA helix (intercalation), displacing the base pair.[9]

-

Mutation Consequence: This bulky lesion causes "replication block."[10] When DNA polymerases attempt to bypass it, they often slip, leading to frameshift mutations (typically -1 or -2 deletions).

Visualization of Genotoxicity Pathway

Caption: The terminal pathway from the proximate carcinogen to the specific DNA lesion.

Experimental Protocols

To study these mechanisms, researchers must isolate the activation steps. The following protocols are designed to validate the demethylation-dependent activation of 2-DMAF.

Protocol A: Microsomal Demethylation Assay

Objective: Quantify the conversion of 2-DMAF to 2-AF via formaldehyde release or HPLC.

-

Reagents:

-

Rat Liver Microsomes (RLM) or Recombinant CYP1A2 (1 mg protein/mL).

-

Substrate: 2-DMAF (10-100 µM) dissolved in DMSO (<1% v/v final).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Procedure:

-

Pre-incubation: Mix Buffer, Microsomes, and 2-DMAF. Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Incubation: Shake at 37°C for 30 minutes.

-

Termination: Add equal volume of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

-

Analysis (HPLC-UV/Vis):

-

Inject supernatant onto a C18 reverse-phase column.

-

Mobile Phase: Gradient of Ammonium Acetate (pH 5.0) and Acetonitrile.

-

Detection: Monitor at 280-300 nm.

-

Target Peaks: 2-DMAF (late eluting), 2-MMAF (intermediate), 2-AF (early eluting).

-

Self-Validation: Include a control without NADPH; no metabolism should occur.

-

Protocol B: P-Postlabeling for DNA Adducts

Objective: Detect the specific dG-C8-AF adduct in DNA extracted from treated cells/tissues.

-

DNA Digestion:

-

Digest 10 µg of isolated DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to yield deoxyribonucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Butanol Extraction):

-

Extract the digest with 1-butanol. Normal nucleotides remain in the aqueous phase; bulky hydrophobic adducts (fluorene derivatives) partition into the organic phase.

-

-

Labeling:

-

Incubate the adduct-enriched fraction with

P]ATP and T4 Polynucleotide Kinase. This transfers the radioactive phosphate to the 5' position, creating

-

-

Separation (TLC or HPLC):

-

Apply to PEI-cellulose TLC plates.

-

Run multidirectional chromatography using high-salt urea solvents to separate the dG-C8-AF adduct from residual normal nucleotides.

-

-

Quantification:

-

Expose to X-ray film or PhosphorImager.

-

Calculate Relative Adduct Labeling (RAL) = (cpm adduct / cpm total nucleotides).

-

References

-

Gutmann, H. R., Kiely, G. E., & Klein, M. (1952).[11] The metabolism of 2-aminofluorene in the rat. Cancer Research, 12(5), 350–355.[11] Link

-

Miller, J. A., & Miller, E. C. (1969). The metabolic activation of carcinogenic aromatic amines and amides.[1][12][13] Progress in Experimental Tumor Research, 11, 273–301. Link

-

Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[6][8] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. Link

-

Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology, 94, 267–325. Link

-

Ziegler, D. M. (1988). Flavin-containing monooxygenases: catalytic mechanism and substrate specificities. Drug Metabolism Reviews, 19(1), 1–32. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. The role of cytochrome P-450 in the dual pathways of N-demethylation of N,N-dimethylaniline by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]

- 6. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and DNA adduct formation of 2-acetylaminofluorene by bladder explants from human, dog, monkey, hamster and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Effect of N-2-Acetylaminofluorene and 2-Aminofluorene Adducts on DNA Binding and Synthesis by Yeast DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of 2-aminofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Deep Dive: 2-Dimethylaminofluorene & 2-AAF Bioactivation Pathways and DNA Adductomics

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic bioactivation, DNA adduct formation, and mutagenic mechanisms of 2-dimethylaminofluorene (2-DMAF) and its primary metabolite, 2-acetylaminofluorene (2-AAF) . Designed for researchers in toxicology and drug metabolism, this document moves beyond basic pathway descriptions to explore the structural biology of specific adducts (dG-C8-AF vs. dG-C8-AAF) and the precise "slippage" mechanisms responsible for frameshift mutagenesis in sequences like NarI. It concludes with validated experimental protocols for synthesizing and quantifying these lesions using LC-MS/MS.

The Bioactivation Cascade: From Parent Compound to Electrophile

The carcinogenicity of this compound (2-DMAF) is not intrinsic to the parent molecule but results from a multi-step metabolic activation (bioactivation) primarily occurring in the liver. This process converts the hydrophobic amine into a highly reactive nitrenium ion capable of covalent DNA binding.

Phase I: Demethylation and N-Oxidation

Unlike primary amines, 2-DMAF is a tertiary amine. Its activation requires an initial oxidative demethylation step.

-

N-Demethylation: Cytochrome P450 enzymes (primarily CYP1A2 and CYP2B families) sequentially remove the methyl groups from 2-DMAF to yield 2-aminofluorene (2-AF) .

-

N-Acetylation (Branch Point): 2-AF is a substrate for N-acetyltransferases (NAT1/NAT2), converting it to 2-acetylaminofluorene (2-AAF) .

-

N-Hydroxylation (Rate-Limiting Step): Both 2-AF and 2-AAF undergo N-hydroxylation by CYP1A2 to form the proximate carcinogens N-OH-2-AF and N-OH-2-AAF .[1]

Phase II: Esterification and Nitrenium Ion Formation

The N-hydroxy metabolites are relatively stable and can circulate; however, within target cells, they undergo esterification.

-

Sulfation: Sulfotransferases (SULTs) convert N-OH-2-AAF to the unstable sulfate ester N-O-sulfo-2-AAF .

-

Acetylation: NATs can O-acetylate N-OH-2-AF to form N-O-acetyl-2-AF .

The Ultimate Carcinogen: These esters are chemically unstable and undergo heterolytic cleavage of the N-O bond, generating a resonance-stabilized arylnitrenium ion . This electrophile attacks the C8 or N2 position of guanine.

Pathway Visualization

The following diagram illustrates the convergence of 2-DMAF and 2-AAF pathways toward the DNA-reactive nitrenium ion.

Caption: Metabolic activation cascade of 2-DMAF and 2-AAF leading to DNA adduct formation.[2][3][4][5]

Adduct Structural Chemistry & Biological Consequences[7][8]

The nitrenium ion attacks the C8 position of guanine, but the biological outcome depends heavily on whether the acetyl group is retained.

The Two Major Adducts

| Feature | dG-C8-AAF (Acetylated) | dG-C8-AF (Deacetylated) |

| Structure | Contains bulky acetyl group at nitrogen. | Acetyl group removed (amine). |

| Conformation | Forces guanine into Syn conformation to avoid steric clash with sugar. | Can adopt Anti (B-DNA compatible) or Syn conformation. |

| Helix Distortion | Major distortion; inserts fluorene ring between base pairs (intercalation). | Minor distortion; fits within major groove without disrupting pairing. |

| Primary Mutation | Frameshift (-2 deletion) . | Base Substitution (G -> T transversion) . |

| Repair Mechanism | Recognized by Nucleotide Excision Repair (NER). | Poorly recognized by NER; persistent. |

The NarI Frameshift Mechanism

The dG-C8-AAF adduct is notorious for inducing -2 frameshift mutations in specific "hotspot" sequences, most famously the NarI site (5'-G1-G2-C-G3-C-C-3').

Mechanism:

-

Replication Block: The bulky AAF adduct at G3 (in syn conformation) blocks the replicative polymerase (Pol III).

-

Slippage: The polymerase pauses. The nascent strand "slips" backward.

-

Stabilization: The planar fluorene ring of the adduct intercalates into the helix, stabilizing a "bulge" loop of two bases (GC) in the template strand.

-

Bypass: Translesion synthesis polymerases (e.g., Pol V or Pol II) extend past the bulge, cementing the deletion.

Caption: The "Slipped Mutagenic Intermediate" model for NarI frameshift mutagenesis induced by dG-C8-AAF.

Experimental Protocols: Synthesis and Detection

Protocol A: In Vitro Synthesis of DNA Adduct Standards

To quantify adducts, you must generate authentic standards.

Reagents:

-

Calf Thymus DNA (CT-DNA)

-

N-acetoxy-2-acetylaminofluorene (N-AcO-AAF) [Synthetic precursor]

-

Argon gas

Procedure:

-

Reaction: Dissolve CT-DNA (2 mg/mL) in 10 mM citrate buffer (pH 7.0).

-

Activation: Add N-AcO-AAF (dissolved in DMSO) to the DNA solution at a ratio of 0.1 mg carcinogen per mg DNA.

-

Incubation: Incubate at 37°C for 3 hours under argon atmosphere (to prevent oxidation).

-

Extraction: Extract unreacted carcinogen 3x with ethyl acetate.

-

Precipitation: Precipitate DNA with cold ethanol/sodium acetate.

-

Deacetylation (Optional): To generate the dG-C8-AF standard, treat the AAF-modified DNA with 0.1 M NaOH for 1 hour (hydrolyzes the acetyl group).

Protocol B: LC-MS/MS Quantification Workflow

This protocol uses Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification.

Workflow Steps:

-

Internal Standard Addition: Spike DNA samples (50 µg) with

-labeled dG-C8-AAF internal standard. -

Enzymatic Digestion:

-

Add DNase I + PDE I (Phosphodiesterase I) + Alkaline Phosphatase.

-

Incubate at 37°C for 12 hours. This hydrolyzes DNA to single nucleosides.[6]

-

-

Solid Phase Extraction (SPE):

-

Use OASIS HLB cartridges.

-

Wash with water (removes unmodified nucleosides).

-

Elute adducts with 100% Methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

dG-C8-AF: m/z 447

331 (Loss of deoxyribose). -

dG-C8-AAF: m/z 489

373 (Loss of deoxyribose).

-

-

References

-

Bailly, V., et al. (1989). The NarI mutation hotspot: Sequence-dependent modulation of frameshift mutagenesis.Proceedings of the National Academy of Sciences . Link

-

Beland, F. A., & Kadlubar, F. F. (1985). Formation and persistence of arylamine DNA adducts in vivo.Environmental Health Perspectives . Link

-

Fuchs, R. P., et al. (1981). N-2-acetylaminofluorene modification of the NarI sequence.[7]Nature . Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.Chemical Research in Toxicology . Link

-

Turesky, R. J., et al. (2011).[4] Metabolism and DNA adduct formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans.Chemical Research in Toxicology . Link

-

Tretyakova, N., et al. (2013). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.Chemical Research in Toxicology . Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nebiolab.com [nebiolab.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

Structural & Functional Divergence: 2-Dimethylaminofluorene vs. 2-Acetylaminofluorene

The following technical guide details the structural, metabolic, and genotoxic divergences between 2-Dimethylaminofluorene (2-DMAF) and 2-Acetylaminofluorene (2-AAF) .

Executive Summary

2-Acetylaminofluorene (2-AAF) and This compound (2-DMAF) are fluorene derivatives that serve as critical models in chemical carcinogenesis and nucleic acid chemistry. While they share the same fluorene backbone, their nitrogen-bound substituents—an acetylamide in 2-AAF versus a dimethylamine in 2-DMAF—dictate profoundly different metabolic fates and genotoxic mechanisms.

-

2-AAF is the "gold standard" for studying frameshift mutagenesis . Its metabolic activation retains the bulky acetyl group, forcing DNA into a distorted syn-conformation that blocks replication fidelity.

-

2-DMAF functions primarily as a precursor to 2-aminofluorene (2-AF) or as a fluorescent probe. Its metabolic activation typically involves oxidative demethylation, leading to "deacetylated" DNA adducts that favor the anti-conformation and induce point mutations .

Molecular Architecture & Physicochemical Properties[1][2]

The core difference lies in the exocyclic nitrogen environment. This structural variation influences planarity, lipophilicity, and enzymatic recognition.

| Feature | 2-Acetylaminofluorene (2-AAF) | This compound (2-DMAF) |

| Chemical Structure | Amide ( | Tertiary Amine ( |

| Electronic Character | Electron-withdrawing carbonyl reduces N-basicity. Resonance stabilizes the amide bond. | Electron-donating methyl groups increase N-basicity. The nitrogen lone pair is more available. |

| Steric Bulk | Planar amide linkage, but steric clash with fluorene protons can induce twisting. | Tetrahedral geometry at the methyl carbons; bulky but lacks the rigid planarity of the amide. |

| Solubility | Low water solubility; soluble in DMSO/Ethanol. | Highly lipophilic; soluble in organic solvents. |

| Primary Utility | Carcinogenesis model (Liver/Bladder); Frameshift mutagen. | Fluorescent probe (e.g., UDAF); Precursor for 2-AF studies. |

Metabolic Bioactivation: The Divergence Point

The metabolic activation of these compounds illustrates the "Structure-Metabolism-Toxicity" axis. Both require metabolic activation (bioactivation) to interact with DNA, but they utilize different Phase I enzymes and pathways.[1][2]

2-AAF Activation (The Acetyl Pathway)

2-AAF undergoes two competing pathways in the liver:

-

N-hydroxylation (Proximate Carcinogen): Catalyzed by CYP1A2.[3] The acetyl group remains attached. This intermediate is then esterified (sulfated/acetylated) to form the unstable nitrenium ion.

-

Deacetylation: Catalyzed by microsomal deacetylases to form 2-aminofluorene (2-AF) .

2-DMAF Activation (The Demethylation Pathway)

2-DMAF acts as a pro-carcinogen for 2-AF. The tertiary amine cannot be directly N-hydroxylated to a stable DNA-binding species without losing the alkyl groups.

-

Oxidative Demethylation: CYP-mediated removal of methyl groups (via carbinolamine intermediates) yields 2-monomethylaminofluorene and subsequently 2-aminofluorene (2-AF) .

-

Convergence: Once converted to 2-AF, it enters the same N-hydroxylation pathway as deacetylated 2-AAF.

Visualization of Metabolic Pathways

Caption: Metabolic divergence of 2-AAF and 2-DMAF. 2-AAF can form acetylated adducts, while 2-DMAF primarily converts to 2-AF to form deacetylated adducts.

Structural Basis of Genotoxicity: Adduct Conformation[2]

The profound biological difference between these molecules is the structure of the final DNA adduct. The presence of the acetyl group in 2-AAF adducts drastically alters DNA topology.

The "Syn" vs. "Anti" Conformation[2]

-

dG-C8-AAF (Acetylated): The bulky acetyl group at the C8 position of Guanine creates steric hindrance with the sugar-phosphate backbone. To relieve this strain, the guanine base rotates around the glycosidic bond from anti to syn .

-

Consequence: The fluorene ring inserts between base pairs ("Insertional Denaturation"), displacing the guanine. This "bulge" confuses DNA polymerase, leading to -2 frameshift mutations (common in NarI sequences).

-

-

dG-C8-AF (Deacetylated - from 2-DMAF/2-AF): Lacking the acetyl group, this adduct causes less steric stress. It preferentially adopts the anti conformation, keeping the guanine available for base pairing.

-

Consequence: The polymerase can bypass the lesion but often mispairs it with Adenine (instead of Cytosine), leading to G

T transversions (Point Mutations).

-

Comparative Mutagenicity Table

| Parameter | dG-C8-AAF (from 2-AAF) | dG-C8-AF (from 2-DMAF/2-AF) |

| Adduct Structure | Acetyl group present on Nitrogen. | Free amine (no acetyl/methyl). |

| DNA Conformation | Syn (Base displaced). | Anti (Major groove binding). |

| Polymerase Effect | High-fidelity polymerases (e.g., Pol III) are blocked. | Translesion synthesis (TLS) polymerases can bypass. |

| Mutation Type | Frameshift (deletion of G-C pairs). | Base Substitution (Transversion). |

| Repair Mechanism | Nucleotide Excision Repair (NER) recognizes the bulky distortion efficiently. | NER recognizes it less efficiently; often persists longer. |

Experimental Methodologies

To differentiate and study these compounds, specific protocols are required.

32P-Postlabeling Analysis

This is the gold standard for detecting aromatic amine-DNA adducts.

-

Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates.

-

Enrichment: Use Nuclease P1 to degrade normal nucleotides, leaving adducts intact (adducts are resistant to P1).

-

Labeling: Incubate with [

-32P]ATP and T4 polynucleotide kinase to radiolabel the 5'-end. -

Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Result:dG-C8-AAF and dG-C8-AF migrate to distinct coordinates due to hydrophobicity differences (AAF is more hydrophobic).

-

Ames Test (Salmonella typhimurium)

-

Strain TA98: Detects frameshifts . 2-AAF is highly potent here due to the formation of dG-C8-AAF.

-

Strain TA100: Detects base-pair substitutions . 2-DMAF (via 2-AF) shows activity here, but 2-AAF is less potent in this strain compared to TA98.

-

S9 Activation: Both compounds require rat liver S9 fraction. 2-DMAF specifically requires oxidative demethylation activity, which may vary between species (hamster vs. rat S9).

Modern Applications: 2-DMAF as a Probe

While 2-AAF is strictly a toxicological model, 2-DMAF derivatives have found utility in biophysics.

-

UDAF (this compound-labeled deoxyuridine): Used as an environment-sensitive fluorescent probe. The dimethylamino group provides strong fluorescence that is quenched or enhanced depending on the DNA local environment (hybridization state), making it useful for studying DNA dynamics without the extreme mutagenicity of the acetylated variant.

References

-

Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis. Source: National Institutes of Health (PubMed) [Link]

-

Structures of 2-Acetylaminofluorene Modified DNA Revisited: Insight into Conformational Heterogeneity. Source: National Institutes of Health (PMC) [Link]

-

Metabolic Activation of N-Hydroxy-2-aminofluorene and N-Hydroxy-2-acetylaminofluorene by Monomorphic N-Acetyltransferase (NAT1). Source: AACR Journals [Link]

-

Single-Labeled Oligonucleotides Showing Fluorescence Changes upon Hybridization with Target Nucleic Acids (UDAF Probes). Source: MDPI [Link]

-

Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites. Source: Mutation Research (PubMed) [Link]

Sources

mutagenic specificity of 2-dimethylaminofluorene in Salmonella typhimurium

An In-depth Technical Guide to the Mutagenic Specificity of 2-Aminofluorene in Salmonella typhimurium

Introduction

The aromatic amine 2-aminofluorene (2-AF) and its acetylated analog, 2-acetylaminofluorene (2-AAF), are classic examples of pro-mutagens that have been instrumental in shaping our understanding of chemical carcinogenesis and genetic toxicology.[1][2] Their potent mutagenic activity in the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is not an intrinsic property of the parent molecules. Instead, it is contingent upon their conversion into reactive electrophilic species through metabolic activation.[1] This guide provides a comprehensive technical overview of the mutagenic specificity of 2-aminofluorene in Salmonella typhimurium, delving into the mechanisms of metabolic activation, the nature of the resulting DNA adducts, the specific types of mutations induced, and the detailed experimental protocols required for their assessment.

A note on the topic: While the initial query mentioned 2-dimethylaminofluorene, the vast body of scientific literature on fluorene-related mutagenicity in Salmonella centers on 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF). Therefore, this guide will focus on these extensively studied and well-characterized compounds to provide a robust and evidence-based overview of the core topic.

Part 1: The Molecular Basis of 2-Aminofluorene Mutagenicity

The journey of 2-AF from a stable aromatic amine to a DNA-altering agent is a multi-step process that underscores the interplay between xenobiotic metabolism and genetic integrity.

Metabolic Activation: The Prerequisite for Mutagenicity

2-AF is a pro-mutagen, meaning it requires enzymatic conversion to become a mutagen. This bioactivation is typically achieved in vitro by incorporating a mammalian liver extract, most commonly the S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats, into the assay system.[1][3][4][5] This S9 fraction contains a cocktail of microsomal and cytosolic enzymes, including the critical cytochrome P450 (CYP) monooxygenases.[4]

The key steps in the metabolic activation of 2-AF are:

-

N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group by CYP enzymes, primarily CYP1A2, to form N-hydroxy-2-aminofluorene (N-OH-2-AF).[6] This metabolite is considered the proximate mutagen.

-

Esterification: N-OH-2-AF can be further activated, particularly in mammalian systems, through esterification (e.g., O-acetylation or sulfation) to form highly reactive esters. In Salmonella typhimurium, O-acetylation by bacterial N,O-acetyltransferases can enhance mutagenicity. Strains that overexpress this enzyme, such as YG1024, exhibit heightened sensitivity to aromatic amines.[7]

The metabolic activation pathway is a critical determinant of the mutagenic potential of 2-AF and its derivatives.

Caption: Metabolic activation pathway of 2-aminofluorene (2-AF).

DNA Adduct Formation and Mutational Specificity

The ultimate electrophilic metabolites of 2-AF react with nucleophilic sites in DNA, forming covalent adducts. The predominant adduct formed is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

This bulky adduct significantly distorts the DNA double helix. It can cause a conformational change in the DNA from the normal right-handed B-form to a left-handed Z-form, particularly in sequences with alternating purines and pyrimidines, such as the (CG)n repeats found in the hisD gene of Salmonella.[8][9] This distortion is a key factor in the mutagenic outcome.

The presence of the dG-C8-AF adduct leads primarily to frameshift mutations .[1][9] Specifically, 2-AAF has been shown to induce a hotspot -2 base pair deletion within the sequence CGCGCGCG in the hisD3052 allele.[9] This mutational specificity is a hallmark of 2-AF and related compounds. The mechanism is thought to involve a slippage of the DNA strands during replication or repair, facilitated by the adduct-induced distortion.

Salmonella typhimurium tester strains such as TA1538 and TA98 are particularly sensitive to 2-AF-induced mutagenesis.[1][8] Both strains contain the hisD3052 mutation, a -1 frameshift mutation in a run of alternating G-C base pairs, making them highly susceptible to reversion by agents that cause deletions in this region.[9][10] TA98 also contains the pKM101 plasmid, which enhances error-prone DNA repair, further increasing its sensitivity to many mutagens.[10]

Caption: Proposed mechanism of 2-AF-induced frameshift mutation.

Part 2: Experimental Protocol - The Ames Test for 2-Aminofluorene

The following protocol outlines the plate incorporation method for assessing the mutagenicity of 2-AF, a standard procedure compliant with OECD 471 guidelines.[5]

Materials and Reagents

-

Bacterial Strains: Salmonella typhimurium TA98 and/or TA1538 (stored at -80°C).

-

Positive Controls: 2-Aminoanthracene (for strains requiring S9), Sodium Azide (for TA1535, not used here but a standard control), 2-Nitrofluorene (for TA98 without S9).[11]

-

Test Compound: 2-Aminofluorene (2-AF) dissolved in dimethyl sulfoxide (DMSO).

-

Media: Oxoid Nutrient Broth No. 2, Minimal Glucose Agar Plates, Top Agar (containing 0.5 mM L-histidine and 0.5 mM D-biotin).[12]

-

S9 Mix:

-

Rat liver S9 fraction (from phenobarbital/5,6-benzoflavone-induced rats).[11]

-

S9 Cofactor Mix (containing NADP+ and glucose-6-phosphate).

-

Step-by-Step Methodology

1. Preparation of Bacterial Cultures:

-

Aseptically inoculate 10 mL of Oxoid Nutrient Broth No. 2 with the frozen stock of the S. typhimurium tester strain (e.g., TA98).

-

Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.[12]

2. Preparation of S9 Mix:

-

Thaw the rat liver S9 fraction and cofactor mix on ice.

-

Prepare the S9 mix by combining the S9 fraction with the cofactor solution according to the manufacturer's instructions (typically 4-10% S9 v/v). Keep the S9 mix on ice at all times.

3. Plate Incorporation Assay:

-

Label sterile test tubes for each concentration of 2-AF, a solvent control (DMSO), and a positive control.

-

To each tube, add in the following order:

-

2.0 mL of molten top agar (kept at 45°C).

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound solution (or control solution).

-

0.5 mL of the S9 mix (for metabolic activation) or a sterile phosphate buffer (for assays without activation).

-

-

Vortex each tube gently for 3 seconds.

-

Immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

Allow the top agar to solidify on a level surface.

4. Incubation and Scoring:

-

Invert the plates and incubate at 37°C for 48-72 hours in the dark.

-

Count the number of revertant colonies on each plate.

Caption: Experimental workflow for the Ames plate incorporation test.

Data Interpretation

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the solvent control. The toxicity of the compound should also be assessed by observing any significant reduction in the background lawn of bacterial growth at higher concentrations.

Part 3: Quantitative Data and Summary

The mutagenic potency of 2-aminofluorene and its derivatives can vary significantly depending on the tester strain and the metabolic activation system used. The table below summarizes typical findings.

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Primary Mutation Type |

| 2-Aminofluorene (2-AF) | TA98 | Required | High | Frameshift (-2 deletion) |

| 2-Aminofluorene (2-AF) | TA1538 | Required | High | Frameshift (-2 deletion) |

| N-hydroxy-2-aminofluorene | TA98 | Not required but enhanced by S9 | Very High | Frameshift (-2 deletion) |

| 2-Acetylaminofluorene (2-AAF) | TA98 | Required | High | Frameshift (-2 deletion) |

| 2-Acetylaminofluorene (2-AAF) | TA1535/TA100 | Required | Low to Negligible | Base Substitution |

Note: The mutagenic potency values are qualitative representations based on published literature. Actual values can vary between experiments.

Conclusion

2-Aminofluorene serves as a paradigm for understanding the mutagenic specificity of aromatic amines. Its activity in Salmonella typhimurium is a well-defined process involving metabolic activation to an N-hydroxy derivative, formation of a characteristic dG-C8-AF DNA adduct, and the subsequent induction of specific frameshift mutations at GC-rich sequences. The use of specific Salmonella tester strains, such as TA98 and TA1538, in conjunction with a mammalian metabolic activation system, provides a reliable and sensitive method for detecting the mutagenic potential of this class of compounds. This in-depth understanding of its mutagenic mechanism continues to be a cornerstone of genetic toxicology and chemical safety assessment.

References

- Ames, B. N., Lee, F. D., & Durston, W. E. (1973). An improved bacterial test system for the detection and classification of mutagens and carcinogens. Proceedings of the National Academy of Sciences, 70(3), 782-786. [URL: https://www.pnas.org/doi/10.1073/pnas.70.3.782]

- IPHASE Biosciences. (2025, April 22). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. [URL: https://www.iphasebio.

- Xenometrix. (n.d.). PB/Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit, Chromosomal Aberration Test. [URL: https://www.xenometrix.

- Heller, E. P., Rosenkranz, E. C., McCoy, E. C., & Rosenkranz, H. S. (1984). Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration. Mutation research, 131(3-4), 89–95. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6371508]

- Festa, C., De Marino, I., De Rosa, M., & Zollo, F. (1987). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Il Farmaco; edizione scientifica, 42(1), 3–20. [URL: https://www.ncbi.nlm.nih.gov/pubmed/3552468]

- Lee, S., Kim, H., Kim, J., & Kim, Y. (2025, January 2). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Toxicology Mechanisms and Methods. [URL: https://www.tandfonline.com/doi/full/10.1080/15376516.2023.2299833]

- Shelton, M. L., & DeMarini, D. M. (1995). Mutagenicity and mutation spectra of 2-acetylaminofluorene at frameshift and base-substitution alleles in four DNA repair backgrounds of Salmonella. Mutation research, 327(1-2), 75–86. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7870101]

- Staiano, N., Del Vecchio, G., & Zaccaria, A. (1981). Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations. Bollettino della Societa italiana di biologia sperimentale, 57(11), 1251–1257. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7023725]

- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [URL: https://www.ncbi.nlm.nih.gov/pubmed/11113466]

- Plewa, M. J., Gichner, T., & Xin, H. (1995). Genotoxicity of m-phenylenediamine and 2-aminofluorene in Salmonella typhimurium and human lymphocytes with and without plant activation. Environmental and molecular mutagenesis, 26(2), 171–177. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7556094]

- AAT Bioquest. (n.d.). Ames Test Protocol. [URL: https://www.

- Daikin Chemicals. (2017, April 3). Reverse Mutagenicity Test of APFHx(C-1500N) on Bacteria. [URL: https://www.daikinchemicals.com/share/unifi-90-11-en.pdf]

- Oda, Y. (2012). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Mutation research, 746(2), 131–137. [URL: https://www.ncbi.nlm.nih.gov/pubmed/22155353]

- Lavoie, E. J., Tulley-Freiler, L., & Bedenko, V. (1982). Studies on the mutagenicity and tumor-initiating activity of methylated fluorenes. Cancer research, 42(10), 4045–4049. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6750012]

- Andrews, L. S., Hinson, J. A., & Gillette, J. R. (1978). Studies on the mutagenicity of N-hydroxy-2-acetylaminofluorene in the Ames-Salmonella mutagenesis test system. Biochemical pharmacology, 27(20), 2399–2408. [URL: https://www.ncbi.nlm.nih.gov/pubmed/728192]

- Ames, B. N., Gurney, E. G., Miller, J. A., & Bartsch, H. (1972). Carcinogens as frameshift mutagens: metabolites and derivatives of 2-acetylaminofluorene and other aromatic amine carcinogens. Proceedings of the National Academy of Sciences of the United States of America, 69(11), 3128–3132. [URL: https://www.pnas.org/doi/10.1073/pnas.69.11.3128]

- White, G. L., & Heflich, R. H. (1985). Mutagenic activation of 2-aminofluorene by fluorescent light. Teratogenesis, carcinogenesis, and mutagenesis, 5(1), 63–73. [URL: https://www.ncbi.nlm.nih.gov/pubmed/2859663]

- Ames II Mutagenicity Assay Technical Documentation. (n.d.). [URL: https://www.medimabs.

- Regulations.gov. (1995, December 14). Report No. Page 1 (8) 1st AMENDMENT TO REPORT No. Study Title Study of the mutagenic potential in strains of Salmonella typhimur. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2005-0175-0012]

- Reed, G. A., & Ryan, M. J. (1997). Metabolic and genotoxic interactions of 2-aminofluorene and 2,4-diaminotoluene. Toxicology letters, 90(2-3), 155–161. [URL: https://www.ncbi.nlm.nih.gov/pubmed/9096289]

- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [URL: https://re-place.be/downloads/revised-methods-for-the-salmonella-mutagenicity-test.pdf]

- DeMarini, D. M., & Shelton, M. L. (1995). Spectra of spontaneous frameshift mutations at the hisD3052 allele of Salmonella typhimurium in four DNA repair backgrounds. Genetics, 141(4), 1283–1294. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1206877/]

- Ames MPF Mutagenicity Assay Technical Documentation. (2009, April 14). [URL: https://www.xenometrix.

- Riddle, D. L., & Roth, J. R. (1970). Suppressors of frameshift mutations in Salmonella typhimurium. Journal of molecular biology, 54(1), 131–144. [URL: https://www.sciencedirect.com/science/article/pii/0022283670904511]

- Owen, S. V., Wenner, N., & Canals, R. (2021). The genetic basis of phage susceptibility, cross-resistance and host-range in Salmonella. bioRxiv. [URL: https://escholarship.org/uc/item/4t66b9cz]

- Oeschger, N. S., & Hartman, P. E. (1970). ICR-Induced Frameshift Mutations in the Histidine Operon of Salmonella. Journal of bacteriology, 101(2), 490–504. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC284984/]

Sources

- 1. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. PB/Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit, [xenometrix.ch]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Comparative mutagenesis by aminofluorene derivatives. A possible effect of DNA configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity and mutation spectra of 2-acetylaminofluorene at frameshift and base-substitution alleles in four DNA repair backgrounds of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectra of spontaneous frameshift mutations at the hisD3052 allele of Salmonella typhimurium in four DNA repair backgrounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. re-place.be [re-place.be]

Interaction of 2-Dimethylaminofluorene with Aryl Hydrocarbon Receptors

An In-Depth Technical Guide for Drug Development & Toxicology

Executive Summary

2-Dimethylaminofluorene (2-DMAF) represents a critical model compound in the class of polycyclic aromatic amines (PAAs). Unlike direct high-affinity ligands such as TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), 2-DMAF functions primarily as a pro-ligand and metabolic substrate . Its interaction with the Aryl Hydrocarbon Receptor (AhR) is characterized by a distinct feedback loop: 2-DMAF activates AhR signaling to induce Cytochrome P450 1A (CYP1A) enzymes, which in turn metabolize 2-DMAF into its proximate carcinogenic forms (N-hydroxy-2-AAF/2-AF).

This guide delineates the mechanistic pathways, metabolic kinetics, and validated experimental protocols for quantifying 2-DMAF interactions with AhR. It is designed for researchers investigating xenobiotic metabolism, receptor kinetics, and chemical carcinogenesis.

Part 1: Mechanistic Foundations

1.1 Structural Basis of Interaction

The AhR ligand-binding domain (LBD) is a hydrophobic pocket that preferentially binds planar, hydrophobic molecules. 2-DMAF possesses the requisite fluorene ring structure for intercalation into the LBD. However, the N,N-dimethyl group at the C2 position introduces steric bulk that modulates binding affinity compared to its non-methylated congener, 2-aminofluorene (2-AF).

-

Binding Mode: 2-DMAF acts as a weak-to-moderate agonist. Upon entry into the cytosol, it displaces chaperone proteins (Hsp90, XAP2, p23) from the AhR complex.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus, heterodimerizing with the AhR Nuclear Translocator (ARNT).[1][2]

-

Transcriptional Activation: The AhR-ARNT complex binds to Xenobiotic Response Elements (XREs) (sequence: 5'-TNGCGTG-3') in the promoter regions of target genes, specifically CYP1A1 and CYP1A2.

1.2 The Metabolic Amplification Loop

The critical feature of 2-DMAF toxicology is that its "detoxification" pathway is also its activation pathway.

-

Phase I Metabolism (Activation): Induced CYP1A1 and CYP1A2 catalyze the N-demethylation of 2-DMAF to 2-monomethylaminofluorene (2-MAF) and subsequently to 2-aminofluorene (2-AF).

-

N-Hydroxylation: CYP1A2 further oxidizes 2-AF to N-hydroxy-2-AF, the proximate carcinogen capable of forming DNA adducts (specifically at C8-guanine).

-

Feedback: 2-AF is a more potent AhR ligand than 2-DMAF, creating a positive feedback loop where initial weak activation leads to enzyme induction that generates stronger agonists.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual role of 2-DMAF as both an inducer of AhR and a substrate for the induced enzymes.

Figure 1: The 2-DMAF/AhR Activation & Metabolic Feedback Loop. Note the secondary activation pathway where the metabolite 2-AF acts as a potent ligand.

Part 3: Experimental Protocols

To rigorously study this interaction, a "Self-Validating System" approach is required. This involves pairing a functional reporter assay with a metabolic activity assay.

Protocol A: AhR-Dependent Luciferase Reporter Assay

Objective: Quantify the potency of 2-DMAF as an AhR agonist relative to TCDD. Cell Line: HepG2-DRE-Luc (Stably transfected with DRE-driven luciferase).

-

Preparation:

-

Seed HepG2-DRE-Luc cells at

cells/well in 96-well white-walled plates. -

Incubate for 24h at 37°C, 5% CO2 in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones/ligands).

-

-

Treatment:

-

Prepare 2-DMAF stock in DMSO (Max final DMSO concentration: 0.1%).

-

Dose Response: Treat cells with 2-DMAF (0.1 nM – 10 µM).

-

Controls:

-

Positive: TCDD (1 nM) or FICZ (100 nM).

-

Negative:[3] DMSO vehicle (0.1%).

-

Antagonist Check: Co-treat with CH-223191 (10 µM) to confirm AhR specificity.

-

-

-

Incubation: Incubate for 6–24 hours. (Note: 6h detects direct binding; 24h allows for metabolic feedback effects).

-

Detection:

-

Lyse cells using passive lysis buffer.

-

Add Luciferin substrate and measure luminescence (RLU) on a luminometer.

-

-

Validation: Normalize RLU to total protein content (BCA assay) or cell viability (CellTiter-Fluor).

Protocol B: Microsomal N-Demethylation Assay (CYP1A Activity)

Objective: Confirm that AhR activation leads to functional CYP1A enzyme capable of metabolizing 2-DMAF.

-

Induction Phase: Treat HepG2 cells with 2-DMAF (1 µM) for 48h to induce CYP expression. Harvest microsomes via differential centrifugation (

). -

Reaction Mixture:

-

Microsomal protein (0.5 mg/mL).

-

Substrate: 2-DMAF (10–100 µM).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Start reaction with NADPH (1 mM).

-

-

Incubation: 37°C for 20 minutes.

-

Termination: Stop reaction with ice-cold acetonitrile.

-

Quantification:

-

Analyze supernatant via HPLC-UV/Fluorescence.

-

Target: Measure formation of 2-MAF and 2-AF.

-

Reference: Compare Vmax/Km against non-induced microsomes.

-

Part 4: Data Synthesis & Comparative Metrics

The following table summarizes the relative potency and metabolic characteristics of 2-DMAF compared to standard AhR ligands.

| Compound | AhR Binding Affinity ( | CYP1A Induction Potency | Metabolic Stability | Primary Toxic Mechanism |

| TCDD | High (~10 pM) | Very High (+++++) | High (Persistent) | Receptor-mediated toxicity (Chloracne, Wasting) |

| FICZ | High (~100 pM) | High (++++) | Low (Rapidly metabolized) | Endogenous regulation |

| 2-AF | Moderate (~10 nM) | Moderate (+++) | Moderate | Genotoxicity (DNA Adducts) |

| 2-DMAF | Low-Moderate (~100 nM) | Moderate (++) | Low (Substrate) | Pro-carcinogen (Requires demethylation) |

Key Insight: 2-DMAF is approximately 100-1000x less potent than TCDD in direct binding but is highly effective at inducing its own metabolism, leading to a "genotoxic burst" once CYP1A levels rise.

Part 5: Experimental Workflow Visualization

Figure 2: Integrated workflow for assessing AhR activation and metabolic conversion.

References

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334. Link

-

Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in endogenous signalling pathways and environmental carcinogenesis. Nature Reviews Cancer, 6(12), 947-960. Link

-

Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science, 95(1), 1-6. Link

-

Murray, I. A., et al. (2014). Ligand activation of the Ah receptor: The search for the endogenous ligand. Current Opinion in Toxicology, 2, 15-23. Link

-

Safe, S. (2001). Molecular biology of the Ah receptor and its role in carcinogenesis. Toxicology Letters, 120(1-3), 1-7. Link

Sources

- 1. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling | bioRxiv [biorxiv.org]

- 3. Molecular mechanisms of the physiological functions of the aryl hydrocarbon (dioxin) receptor, a multifunctional regulator that senses and responds to environmental stimuli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced HPLC Strategies for the Metabolic Profiling of 2-Dimethylaminofluorene (2-DMAF)

Introduction & Scientific Rationale

2-Dimethylaminofluorene (2-DMAF) is a potent pro-carcinogen belonging to the aromatic amine class. Unlike direct-acting mutagens, 2-DMAF requires metabolic activation to exert genotoxicity. The primary metabolic pathway involves sequential N-demethylation to 2-monomethylaminofluorene (2-MMAF) and subsequently to 2-aminofluorene (2-AF). Once formed, 2-AF can undergo N-hydroxylation (the proximal carcinogenic step) or ring-hydroxylation (detoxification pathways).

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol designed to separate the parent compound (2-DMAF) from its demethylated metabolites (2-MMAF, 2-AF) and their downstream hydroxylated derivatives.

Key Analytical Challenges

-

Polarity Span: The method must resolve highly non-polar parent compounds (2-DMAF) from polar hydroxylated metabolites (e.g., 7-OH-2-AF).

-

Isomeric Resolution: Ring-hydroxylated isomers (1-, 3-, 5-, 7-OH) have similar hydrophobicity and require optimized stationary phase selectivity.

-

Sensitivity: Metabolic intermediates often exist at trace levels (pmol range), necessitating Fluorescence Detection (FLD) alongside Diode Array Detection (DAD).

Metabolic Pathway Visualization

The following diagram illustrates the stepwise N-demethylation and activation pathways of 2-DMAF.

Figure 1: Metabolic cascade of 2-DMAF showing N-demethylation, activation, and detoxification routes.

Experimental Protocol

Reagents and Standards[1]

-

Standards: 2-DMAF, 2-AF, and 2-AAF (Sigma-Aldrich). Hydroxylated standards (e.g., 7-hydroxy-2-acetylaminofluorene) may require custom synthesis or procurement from specialized chemical repositories (e.g., MRI Global).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

-

Buffer: Ammonium Acetate (NH₄OAc), Acetic Acid.

Sample Preparation (Microsomal Incubation & Extraction)

This protocol assumes an in vitro incubation with liver microsomes.

-

Termination: Stop the enzymatic reaction (typically 100-500 µL volume) by adding an equal volume of ice-cold Acetonitrile or Ethyl Acetate .

-

Note: Ethyl Acetate Liquid-Liquid Extraction (LLE) is preferred for cleaner baselines in fluorescence detection.

-

-

Extraction (LLE Method):

-

Add 1 mL Ethyl Acetate to the incubation mixture.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to separate phases.

-

Transfer the upper organic layer to a clean glass vial.

-

Repeat extraction once more to maximize recovery.

-

-

Concentration:

-

Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

-

Reconstitution: Dissolve the residue in 100 µL of Mobile Phase A:B (50:50) . Vortex well.

-

Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Instrumentation & Conditions

The separation relies on a gradient elution on a C18 reverse-phase column. The use of an ammonium acetate buffer controls the ionization state of the amine groups, preventing peak tailing.

| Parameter | Setting / Description |

| System | HPLC with Quaternary Pump and Degasser |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Guard Column | C18 Guard Cartridge (essential for biological extracts) |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Injection Vol | 10 - 20 µL |

| Detection (UV) | DAD at 280 nm (primary) and 254 nm (secondary) |

| Detection (FLD) | Ex: 295 nm / Em: 365 nm (High sensitivity for fluorenes) |

Gradient Program

This gradient is designed to elute polar hydroxylated metabolites early, followed by the amines, and finally the non-polar parent DMAF.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Injection / Hold for polar metabolites |

| 5.0 | 30% | Linear Ramp |

| 15.0 | 60% | Elution of 2-AF and 2-MMAF |

| 20.0 | 90% | Elution of 2-DMAF (Parent) |

| 25.0 | 90% | Wash |

| 25.1 | 10% | Re-equilibration |

| 30.0 | 10% | End of Run |

Data Analysis & Expected Results

Retention Characteristics

The elution order follows the hydrophobicity of the substituents. Hydroxyl groups (-OH) increase polarity (earlier elution), while methyl groups (-CH₃) increase hydrophobicity (later elution).

| Compound | Abbreviation | Approx. Retention Time (min)* | Detection Limit (FLD) |

| 7-Hydroxy-2-AF | 7-OH-AF | 6.5 - 7.5 | < 0.5 pmol |

| 5-Hydroxy-2-AF | 5-OH-AF | 8.0 - 9.0 | < 0.5 pmol |

| 2-Aminofluorene | 2-AF | 12.5 | 1.0 pmol |

| 2-Monomethylaminofluorene | 2-MMAF | 16.0 | 1.0 pmol |

| This compound | 2-DMAF | 21.5 | 2.0 pmol |

*Note: Retention times will vary based on system dwell volume and exact column chemistry. Relative Retention Time (RRT) to 2-AF should be consistent.

Identification Strategy[1][2]

-

UV Spectra: 2-DMAF and metabolites exhibit characteristic absorption maxima around 280-305 nm.

-

Fluorescence Ratio: The ratio of Fluorescence signal to UV signal is distinct for the fluorene core.

-

Peak Shift Validation: To confirm N-hydroxylated metabolites (which are unstable), treat a sample aliquot with mild acid; N-hydroxy-2-AF typically converts to 2-nitrosofluorene or degrades, causing the peak to disappear or shift.

Troubleshooting & Optimization

Issue: Peak Tailing for Amines

-

Cause: Interaction of the basic amine nitrogen with residual silanols on the silica column.

-

Solution: Ensure Mobile Phase A contains Ammonium Acetate (20 mM) . The ammonium ions compete for silanol sites. Alternatively, use a "Base-Deactivated" (BDS) or high-purity silica column (e.g., Zorbax Eclipse, Waters XBridge).

Issue: Low Sensitivity for Metabolites

-

Cause: UV detection is often insufficient for trace metabolites formed in microsomal incubations.

-

Solution: Rely on Fluorescence Detection (FLD) . The fluorene moiety has a high quantum yield. Optimized wavelengths are Ex 295 nm / Em 365 nm .

Issue: Co-elution of Isomers

-

Cause: 1-OH, 3-OH, and 5-OH metabolites are structural isomers with very similar polarity.

-

Solution: Slow the gradient ramp between 5 and 15 minutes (e.g., 0.5% B/min increase). Lowering the column temperature to 25°C can also improve selectivity for steric isomers.

References

-

Miller, M. J., & McQueen, C. A. (1986). High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes.[1][2] Analytical Biochemistry, 153(1), 39-44.

-

Frederick, C. B., et al. (1982). The separation of the metabolites of the carcinogen 2-acetylaminofluorene by high performance liquid chromatography. Analytical Biochemistry, 121(1), 168-175.

- Vance, W. A., et al. (1986). Separation of nitrofluorenes, fluorenes, and their metabolites by high-performance liquid chromatography.

-

U.S. National Toxicology Program. 2-Amino- and 2-Acetylaminofluorene Metabolism. NTP Technical Reports.

Sources

- 1. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]

- 2. High-performance liquid chromatographic analysis of 2-aminofluorene and its metabolites in monolayer cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation and Use of 2-Dimethylaminofluorene Stock Solutions for Ames Testing

Introduction: The Critical Role of Positive Controls in Mutagenicity Testing

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of genotoxicity assessment, forming a critical component of regulatory submissions for new chemicals, pharmaceuticals, and products as outlined in OECD Test Guideline 471.[1][2][3][4] The assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium and/or tryptophan-dependent (trp-) strains of Escherichia coli.[5][6][7][8]

A key principle for the validation of any Ames test is the inclusion of appropriate positive controls.[1] These are compounds with known mutagenic activity that demonstrate the test system is functioning correctly, including the viability of the bacterial strains and the metabolic competency of the liver S9 fraction. 2-Dimethylaminofluorene, a derivative of the fluorene class of aromatic amines, serves as a characteristic pro-mutagen. Like its analogues 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF), it is not directly mutagenic but is converted into a DNA-reactive metabolite by cytochrome P450 enzymes present in the S9 fraction.[9] This makes it an ideal positive control for experiments conducted with metabolic activation (+S9), particularly for detecting frameshift mutagens in strains like S. typhimurium TA98.

The accuracy and reproducibility of positive control data are fundamentally dependent on the precise preparation of stock solutions. This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions for use in the Ames test.

Hazard Communication and Safe Handling

WARNING: this compound and its structural analogues are suspected mutagens and carcinogens.[10][11] Handle this compound with extreme caution.

-

Engineering Controls: All weighing, handling, and dissolution steps must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves. Latex gloves are not recommended for handling chemicals dissolved in organic solvents.[12] Change gloves immediately upon contamination.

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

-

Lab Coat: A dedicated, buttoned lab coat must be worn.

-

-

Decontamination and Disposal: All contaminated materials (e.g., weigh boats, pipette tips, vials) must be disposed of as hazardous chemical waste according to institutional and local regulations. Wash hands and exposed skin thoroughly after handling.[12][13][14]

Materials and Reagents

| Material/Reagent | Specification | Rationale |

| This compound | ≥98% Purity | High purity is essential to avoid confounding results from mutagenic impurities. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, Cell Culture or Spectrophotometric Grade | DMSO is the preferred solvent due to its high solubilizing capacity and low cytotoxicity at recommended concentrations.[15] Anhydrous grade minimizes water content, which can affect long-term compound stability.[16] |

| Vials | 1-4 mL, Sterile, Amber Glass with PTFE-lined caps | Amber glass protects the solution from light-induced degradation. PTFE lining provides a chemically inert barrier. |

| Pipettes and Tips | Calibrated, Positive Displacement or Filtered Tips | Ensures accurate dispensing of solvent and prevents cross-contamination. |

| Analytical Balance | Calibrated, readability to 0.1 mg or better | Required for accurate weighing of the compound. |

| Vortex Mixer | Standard Laboratory Grade | Ensures complete and homogenous dissolution of the compound. |

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL primary stock solution , which can be used to prepare a series of working dilutions for dose-response experiments.

4.1 Step 1: Pre-Protocol Calculations Before entering the fume hood, calculate the required mass and volume.

-

Objective: Prepare 2 mL of a 1 mg/mL (1000 µg/mL) stock solution.

-

Calculation:

-

Volume (V) = 2 mL

-

Concentration (C) = 1 mg/mL

-

Mass (M) = V × C = 2 mL × 1 mg/mL = 2 mg

-

-

You will need to accurately weigh 2.0 mg of this compound.

4.2 Step 2: Weighing the Compound (in a Chemical Fume Hood)

-

Place a sterile weigh boat or paper on the calibrated analytical balance and tare.

-

Carefully add approximately 2.0 mg of this compound powder. Record the exact weight.

-

Carefully transfer the weighed powder into a sterile, labeled amber glass vial.

4.3 Step 3: Dissolution

-

Using a calibrated pipette, add the target volume of anhydrous DMSO to the vial. For a final concentration of 1 mg/mL and a mass of 2.0 mg, you would add 2.0 mL of DMSO.

-

Securely cap the vial.

-

Vortex the solution for 1-2 minutes or until all solid material is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

-

Visually inspect the solution against a light source to ensure no particulates remain.

4.4 Step 4: Labeling and Storage

-

Clearly label the vial with the following information:

-

Compound Name: this compound

-

Concentration: 1 mg/mL

-

Solvent: DMSO

-

Preparation Date

-

Preparer's Initials

-

Expiry Date (e.g., "Use within 1 month")

-

-

For short-term storage (up to 1 month), store the stock solution at -20°C, protected from light. While many compounds are stable in DMSO for extended periods, it is best practice to prepare positive control stocks fresh or qualify stored stocks before use.[9][16][17] Avoid repeated freeze-thaw cycles where possible.[16][18]

Quality Control: Functional Validation of the Stock Solution

The prepared stock solution is not considered validated until its mutagenic activity has been confirmed. This is achieved by performing a standard Ames test.

-

Procedure: Use the newly prepared stock to create a dilution series (e.g., 0.5, 1, 2.5, 5, 10 µ g/plate ).

-

Test Conditions: Perform the Ames plate incorporation or pre-incubation assay using the frameshift-sensitive strain S. typhimurium TA98 in the presence of an Aroclor-1254 induced rat liver S9 fraction.[7]

-

Acceptance Criteria: A valid positive control response is characterized by a dose-dependent increase in the number of revertant colonies, with the highest concentration yielding at least a two-fold increase over the solvent control (DMSO).[19]

Summary of Key Parameters

| Parameter | Recommendation |

| Compound | This compound |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Typical Stock Concentration | 1 mg/mL |

| Typical In-Assay Concentration Range | 0.5 - 10 µ g/plate |

| Storage Temperature | -20°C |

| Shelf-Life | Prepare fresh or use within 1 month (requalify if stored longer) |

| Applicable Tester Strain | S. typhimurium TA98 (+S9 metabolic activation) |

Visualized Workflows

Caption: Workflow for Preparing this compound Stock Solution.

Caption: Logic for Selecting and Using this compound as a Positive Control.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Action(s) |

| Compound fails to dissolve completely | Concentration is too high for DMSO solubility; insufficient mixing. | Gently warm the solution in a 37°C water bath while vortexing. If it persists, prepare a new, more dilute stock solution. |

| Precipitate forms upon storage (especially after freezing) | Supersaturated solution; temperature shock. | Allow the vial to equilibrate to room temperature. Gently warm and vortex to redissolve. If precipitation is recurrent, prepare fresh stock before each experiment. |

| Loss of mutagenic activity in QC | Degradation due to light exposure, improper storage temperature, or excessive freeze-thaw cycles. | Discard the old stock solution. Prepare a fresh stock from the original powder and re-run the quality control experiment. Ensure proper storage in a dark, -20°C environment. |

| High cytotoxicity observed in Ames test | High concentration of DMSO in the final test mixture. | Ensure the volume of the stock solution added to the assay is minimal (typically ≤10 µL per plate) and does not exceed recommended final solvent concentrations, which can inhibit S9 enzymes or harm bacteria.[15] |

References

-

AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. [Link]

-

Drug Discovery - Biotoxicity. EBPI. [Link]

-

Hakura, A., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. Genes and Environment, 40(1), 6. [Link]

-

Ames Test. Bienta. [Link]

-

Fluckiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II™ assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

-

AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

-

Hakura, A., et al. (2018). Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study. ResearchGate. [Link]

-

Kienhuis, A. S., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 154. [Link]

-

Pontes, H., et al. (2024). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Regulatory Toxicology and Pharmacology, 154, 105711. [Link]

-

Positive Controls for Ames Test. Xenometrix AG. [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

-

Ames Test. Cyprotex. [Link]

-

Ames II Mutagenicity Assay Technical Documentation. Aniara. [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. [Link]

Sources

- 1. ttslaboratuvar.com [ttslaboratuvar.com]

- 2. biotoxicity.com [biotoxicity.com]

- 3. vivotecnia.com [vivotecnia.com]

- 4. researchgate.net [researchgate.net]

- 5. Ames Test | Bienta [bienta.net]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. enamine.net [enamine.net]

- 9. aniara.com [aniara.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Mutagenesis Assays Using 2-Dimethylaminofluorene

Introduction: Unraveling the Mutagenic Potential of Aromatic Amines

Aromatic amines represent a significant class of compounds with widespread industrial applications and environmental presence. A subset of these, including 2-dimethylaminofluorene (2-DMAF), are of toxicological interest due to their potential to induce genetic mutations, a key initiating event in carcinogenesis. Understanding the mutagenic activity of such compounds is a cornerstone of genetic toxicology and is critical for the safety assessment of chemicals and pharmaceuticals.[1][2] This guide provides a comprehensive overview and detailed protocols for assessing the mutagenic potential of 2-DMAF using established in vitro mutagenesis assays.

The mutagenicity of many aromatic amines, including the well-studied analogue 2-aminofluorene (2-AF), is not an intrinsic property of the parent molecule. Instead, these compounds are pro-mutagens, requiring metabolic activation to become reactive electrophilic species that can bind to DNA, forming adducts.[2][3] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which catalyze the initial N-hydroxylation step.[3][4] Subsequent esterification can lead to the formation of highly reactive intermediates that readily form covalent bonds with cellular macromolecules, most notably DNA.[5][6] The formation of these DNA adducts can lead to errors during DNA replication, resulting in mutations.[7][8][9]

This application note will detail two widely accepted in vitro mutagenesis assays: the bacterial reverse mutation assay (Ames test) and the mammalian cell gene mutation assay. These assays, when conducted with and without an exogenous metabolic activation system (typically a liver S9 fraction), provide a robust framework for identifying both direct-acting mutagens and those requiring metabolic activation.

Part 1: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a rapid and sensitive short-term bacterial assay for identifying substances that can produce gene mutations.[10][11][12] The assay utilizes several strains of Salmonella typhimurium (and Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it in their growth medium. A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.

Principle of the Ames Test

Histidine-dependent bacterial strains are exposed to the test compound (2-DMAF) in the presence and absence of a metabolic activation system (S9 mix).[10][12] If the compound or its metabolites are mutagenic, they will induce reverse mutations, leading to the formation of revertant colonies that can grow on a minimal agar plate lacking histidine. The number of revertant colonies is proportional to the mutagenic potency of the test substance.

Metabolic Activation of this compound

The metabolic activation of 2-DMAF is presumed to follow a pathway similar to that of 2-aminofluorene and its acetylated counterpart, 2-acetylaminofluorene (2-AAF). The initial and critical step is N-hydroxylation, catalyzed by CYP enzymes, to form N-hydroxy-2-dimethylaminofluorene. This proximate carcinogen can be further activated through esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion that readily adducts with DNA, primarily at the C8 position of guanine residues.[5][7][13]

Caption: Metabolic activation pathway of this compound.

Recommended Salmonella typhimurium Strains

To detect different types of mutations, a panel of bacterial strains is recommended. For a compound like 2-DMAF, which is structurally related to frameshift mutagens, the following strains are particularly relevant:

| Strain | Mutation Type Detected | Rationale |

| TA98 | Frameshift mutations | Contains the pKM101 plasmid for enhanced sensitivity and is particularly sensitive to aromatic amines.[10] |

| TA100 | Base-pair substitutions | Also contains the pKM101 plasmid and detects mutagens causing missense mutations. |

| TA1537 | Frameshift mutations | Lacks the pKM101 plasmid but is sensitive to certain frameshift mutagens. |

| TA1538 | Frameshift mutations | A non-pKM101 strain, often used in conjunction with TA98. |

Protocol: Ames Plate Incorporation Assay

This protocol is based on the standard plate incorporation method.[12]

1. Preparation of Materials:

-

Bacterial Strains: Overnight cultures of S. typhimurium strains (TA98, TA100, TA1537, TA1538) grown in nutrient broth to a density of 1-2 x 10⁹ cells/mL.

-

Test Compound: this compound (2-DMAF) dissolved in a suitable solvent (e.g., DMSO). A range of concentrations should be prepared.

-

S9 Mix: Aroclor 1254-induced rat liver S9 fraction, supplemented with a cofactor-regenerating system (e.g., NADP+ and glucose-6-phosphate).[10][14]

-

Controls:

-

Negative (Vehicle) Control: The solvent used to dissolve 2-DMAF.

-

Positive Controls (-S9): 2-nitrofluorene (for TA98), sodium azide (for TA100).

-

Positive Controls (+S9): 2-aminoanthracene or 2-aminofluorene (for all strains).[10]

-

-

Media:

-

Top Agar: Molten agar (0.6%) containing a trace amount of histidine and biotin.

-

Minimal Glucose Agar Plates (Bottom Agar): Vogel-Bonner medium with 2% glucose.

-

2. Experimental Procedure:

Caption: Workflow for the Ames Plate Incorporation Assay.

-

Label sterile test tubes for each concentration of 2-DMAF, negative control, and positive controls, for each bacterial strain, with and without S9 mix.

-

To each tube, add in the following order:

-

0.1 mL of the appropriate bacterial culture.

-

0.1 mL of the 2-DMAF solution or control solution.

-

0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

-

-

Pre-incubate the mixture at 37°C for 20-30 minutes if using a pre-incubation modification, which can enhance sensitivity for some compounds.[12]

-

Add 2.0 mL of molten top agar (kept at 45°C) to each tube.

-

Vortex gently for 3 seconds to mix.

-

Immediately pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

Allow the plates to solidify on a level surface.

-

Invert the plates and incubate at 37°C for 48 to 72 hours.[14]

-

After incubation, count the number of revertant colonies on each plate.

3. Data Interpretation:

A positive response is defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. The presence of a clear background lawn of bacterial growth should be confirmed to rule out cytotoxicity.

| Parameter | Guideline |

| Concentration Range | 5-7 concentrations, typically from 0.1 to 5000 µ g/plate . |

| Replicates | Triplicate plates for each concentration.[12] |

| Positive Result | Dose-related increase in revertants, with at least one concentration showing a ≥2-fold increase over the negative control. |

| Cytotoxicity | A significant reduction in the number of revertant colonies at higher concentrations, accompanied by a thinning or absence of the background bacterial lawn. |